1-ethyl-3-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-ethyl-3-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid is an organic compound with the molecular formula C11H16N2O3 and a molecular weight of 224.26 g/mol . This compound features a pyrazole ring substituted with an ethyl group and an oxan-4-yl group, along with a carboxylic acid functional group. It is primarily used in research and development settings.
Preparation Methods
The synthesis of 1-ethyl-3-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of ethyl hydrazine with oxan-4-one to form the pyrazole ring, followed by carboxylation to introduce the carboxylic acid group . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using automated systems and controlled environments to ensure consistency.
Chemical Reactions Analysis
1-ethyl-3-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Scientific Research Applications
1-ethyl-3-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 1-ethyl-3-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity. The pyrazole ring can interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
1-ethyl-3-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid can be compared with other pyrazole derivatives, such as:
1-ethyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, leading to different reactivity and biological activity.
1-methyl-3-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid: The methyl group instead of the ethyl group can result in different steric and electronic effects.
1-ethyl-3-(oxan-4-yl)-1H-pyrazole-4-sulfonic acid: The sulfonic acid group provides different chemical properties and reactivity compared to the carboxylic acid group.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-ethyl-3-(oxan-4-yl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-2-13-7-9(11(14)15)10(12-13)8-3-5-16-6-4-8/h7-8H,2-6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFVWVBELYQKKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2CCOCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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